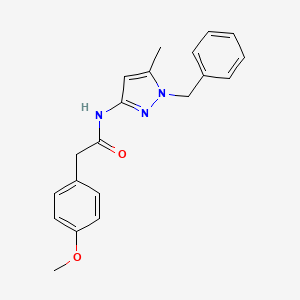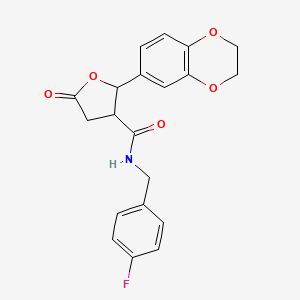![molecular formula C37H25ClN2O4 B11055151 3-[(4-Chlorophenyl)-(4-hydroxy-2-oxo-1-phenyl-3-quinolyl)methyl]-4-hydroxy-1-phenyl-quinolin-2-one](/img/structure/B11055151.png)
3-[(4-Chlorophenyl)-(4-hydroxy-2-oxo-1-phenyl-3-quinolyl)methyl]-4-hydroxy-1-phenyl-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-CHLOROPHENYL)(4-HYDROXY-2-OXO-1-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)METHYL]-4-HYDROXY-1-PHENYL-2(1H)-QUINOLINONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)(4-HYDROXY-2-OXO-1-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)METHYL]-4-HYDROXY-1-PHENYL-2(1H)-QUINOLINONE typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzaldehyde with 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline in the presence of a base to form the intermediate. This intermediate is then reacted with 4-hydroxy-1-phenyl-2(1H)-quinolinone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENYL)(4-HYDROXY-2-OXO-1-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)METHYL]-4-HYDROXY-1-PHENYL-2(1H)-QUINOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include various substituted quinolines and quinones, which can have different biological and chemical properties.
Scientific Research Applications
3-[(4-CHLOROPHENYL)(4-HYDROXY-2-OXO-1-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)METHYL]-4-HYDROXY-1-PHENYL-2(1H)-QUINOLINONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)(4-HYDROXY-2-OXO-1-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)METHYL]-4-HYDROXY-1-PHENYL-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Dicofol: A chlorinated derivative with similar structural features but different biological activities.
2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: Another compound with a chlorophenyl group, used in different applications.
Uniqueness
3-[(4-CHLOROPHENYL)(4-HYDROXY-2-OXO-1-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)METHYL]-4-HYDROXY-1-PHENYL-2(1H)-QUINOLINONE is unique due to its combination of multiple functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C37H25ClN2O4 |
|---|---|
Molecular Weight |
597.1 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)methyl]-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C37H25ClN2O4/c38-24-21-19-23(20-22-24)31(32-34(41)27-15-7-9-17-29(27)39(36(32)43)25-11-3-1-4-12-25)33-35(42)28-16-8-10-18-30(28)40(37(33)44)26-13-5-2-6-14-26/h1-22,31,41-42H |
InChI Key |
ZNODYWNUWQTRKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(C4=CC=C(C=C4)Cl)C5=C(C6=CC=CC=C6N(C5=O)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11055070.png)
![4-(3-chlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11055081.png)
![Ethyl 4-{[(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B11055083.png)
![methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11055091.png)
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11055099.png)
![3-Amino-9-ethyl-8-hydroxy-8-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B11055103.png)
![6,7-Dimethoxy-1'-methyl-3,4-dihydrospiro[isochromene-1,4'-piperidine]](/img/structure/B11055106.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol](/img/structure/B11055111.png)

![1-[(2,3-Dichloropropyl)sulfonyl]octane](/img/structure/B11055127.png)
![4-[3-(2-chlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B11055131.png)
![3-hexopyranosyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11055132.png)
![1-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B11055138.png)

